molecular formula C27H39NO4 B023670 [1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester CAS No. 402616-41-5

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester

Cat. No.: B023670
CAS No.: 402616-41-5
M. Wt: 441.6 g/mol
InChI Key: WHZSMGMWROULJR-UHFFFAOYSA-N
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Description

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid phenylmethyl ester is a carbamate derivative characterized by a central propane backbone substituted with two hydroxymethyl groups, a 4-octylphenyl moiety, and a phenylmethyl (benzyl) ester group. This compound is structurally complex, combining hydrophobic (4-octylphenyl) and hydrophilic (hydroxymethyl) regions, which influence its solubility and reactivity.

Key structural attributes include:

  • Central propane core: Provides rigidity and serves as a scaffold for substituents.
  • Hydroxymethyl groups (-CH₂OH): Enhance hydrophilicity and enable further functionalization (e.g., esterification, glycosylation).
  • 4-Octylphenyl group: Imparts lipophilicity, likely affecting membrane permeability.
  • Benzyl ester: Stabilizes the carbamate group and facilitates controlled release of active amines under hydrolysis.

Properties

IUPAC Name

benzyl N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-2-3-4-5-6-8-11-23-14-16-24(17-15-23)18-19-27(21-29,22-30)28-26(31)32-20-25-12-9-7-10-13-25/h7,9-10,12-17,29-30H,2-6,8,11,18-22H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZSMGMWROULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461809
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-41-5
Record name Benzyl [1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Backbone Formation

The propyl backbone is constructed via alkylation of 4-octylphenylacetonitrile derivatives. A key intermediate, 2-(4-octylphenyl)ethyl nitrile, undergoes nucleophilic substitution with diethyl bromomalonate in tetrahydrofuran (THF) at −15°C to 0°C, yielding a branched nitrile intermediate. Subsequent hydrolysis with aqueous HCl (6 M) at reflux produces the corresponding carboxylic acid, which is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether.

Table 1: Alkylation Reaction Parameters

ParameterConditionsYield (%)
SolventTetrahydrofuran85–90
Temperature−15°C to 0°C
Reagent Ratio1:1.2 (nitrile:diethyl bromomalonate)
WorkupAqueous HCl hydrolysis78

Amine Protection via Carbamate Formation

The primary amine generated in subsequent steps is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl). This reaction is conducted in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃) at 0°C. Stoichiometric control (1:1.05 amine:Cbz-Cl) minimizes di-Cbz byproduct formation. The crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity.

Table 2: Carbamate Protection Optimization

VariableOptimal ValueImpact on Yield
Solvent SystemDCM/NaHCO₃ (biphasic)Maximizes selectivity
Temperature0°CReduces hydrolysis
Cbz-Cl Equivalents1.05Minimizes di-Cbz

Stereoselective Reduction and Hydroxymethyl Group Installation

Asymmetric Reduction of Nitroketone Intermediates

A critical stereoselective step involves reducing a nitroketone precursor to the corresponding amino alcohol. Sodium borohydride (NaBH₄) in a methanol/chloroform (1:1) solvent system at −20°C achieves >78% yield and >99% enantiomeric excess (ee). The reaction’s stereochemical outcome is sensitive to solvent polarity, with chloroform enhancing face-selective hydride delivery.

Table 3: Reduction Conditions and Outcomes

ReagentSolventTemp. (°C)ee (%)Yield (%)
NaBH₄MeOH/CHCl₃ (1:1)−2099.278
LiAlH(t-BuO)₃THF08565

Hydroxymethylation via Aldol Condensation

The installation of hydroxymethyl groups employs an aldol reaction between formaldehyde and the secondary amine intermediate. Catalyzed by BF₃·OEt₂ in dichloromethane at 0°C, this step proceeds via an enamine mechanism, yielding the bis-hydroxymethyl derivative. Excess formaldehyde (2.5 equivalents) ensures complete conversion, with the product isolated via extraction into ethyl acetate and solvent evaporation.

Coupling and Final Assembly

Etherification and Side-Chain Elongation

The 4-octylphenyl moiety is introduced via a Ullmann-type coupling between a brominated intermediate and 4-octylphenylboronic acid. Catalyzed by palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 80°C, this reaction achieves 70–75% yield. Key challenges include minimizing proto-deboronation, addressed by using degassed solvents and inert atmospheres.

Table 4: Coupling Reaction Parameters

CatalystLigandTemp. (°C)Yield (%)
Pd(OAc)₂PPh₃8072
PdCl₂(dppf)XPhos10068

Final Deprotection and Carbamate Formation

The tert-butyl carbamate (Boc) group is removed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature, followed by neutralization with aqueous NaHCO₃. The free amine is immediately protected with benzyl chloroformate under conditions described in Section 1.2, yielding the title compound.

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic steps (e.g., alkylation). A tubular reactor system operating at 10 bar and 50°C improves diastereoselectivity by 15% compared to batch processes.

Purification Techniques

Final purification uses simulated moving bed (SMB) chromatography with a C18 stationary phase and acetonitrile/water (65:35) mobile phase. This method reduces solvent consumption by 40% and increases throughput to 1.2 kg/day per unit.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (50:50 to 90:10 over 20 min). Retention time: 12.4 min; purity >99.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.85 (br s, 1H, NH), 3.70–3.55 (m, 4H, CH₂OH), 2.60 (t, J = 7.6 Hz, 2H, ArCH₂), 1.60–1.20 (m, 15H, alkyl-H) .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol involves its interaction with sphingosine-1-phosphate receptors. Upon phosphorylation, the compound acts as a functional antagonist at these receptors, modulating lymphocyte circulation and exerting immunosuppressive effects. This mechanism is particularly relevant in the context of autoimmune diseases, where it helps to reduce the activity of autoreactive T cells.

Comparison with Similar Compounds

Structural Analogues with Modified Backbones or Substituents

N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide (CAS 162358-09-0)
  • Structure : Replaces hydroxymethyl groups with acetyloxy (-OAc) groups and substitutes the benzyl ester with an acetamide (-NHCOCH₃).
  • Properties : Increased lipophilicity due to acetyl groups; reduced hydrogen-bonding capacity compared to hydroxymethyl derivatives.
  • Applications: Used as an intermediate in synthesizing fingolimod analogs, highlighting its role in immunomodulatory drug development .
Carbamic Acid, (3-Hydroxy-1-methylpropyl)-, Phenylmethyl Ester (CAS 174743-89-6)
  • Structure : Features a shorter hydroxy-substituted propyl chain and lacks the 4-octylphenyl group.
  • Properties: Reduced molecular weight (C₁₂H₁₇NO₃ vs. C₂₅H₃₅NO₅) and lower hydrophobicity.
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]carbamic Acid Derivatives (P3, P4)
  • Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and triazole rings (e.g., P3, P4 from ).
  • Synthesis : Higher yields (83% for P3 vs. 59% for P4) due to steric and electronic effects of substituents.
  • Applications : Used in enzyme activity assays, demonstrating the versatility of carbamates in biochemical tools .

Functional Group Variations in Carbamate Esters

Benzyl Ester vs. Boc Protection
  • Benzyl Ester (Target Compound) : Labile under acidic/basic conditions, enabling controlled deprotection.
  • Boc Group (e.g., P3) : Stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid).
  • Impact : Choice of protecting group dictates synthetic pathways and compatibility with downstream reactions .
Deuterated Analogs (IS3, IS4)
  • Structure : Isotopically labeled versions of P3 and P4 with deuterium at specific positions.
  • Applications : Serve as internal standards in mass spectrometry, ensuring accurate quantification in enzymatic assays .

Biological Activity

[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid phenylmethyl ester (CAS Number: 402616-41-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H39NO4, with a molecular weight of 441.603 g/mol. Key physical properties include:

  • Density : 1.091 g/cm³
  • Boiling Point : 624.7°C at 760 mmHg
  • Flash Point : 331.6°C

These properties indicate a stable compound with potential applications in medicinal chemistry.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this structure may have antimicrobial properties, particularly against certain strains of bacteria and fungi.
  • Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes. For instance, derivatives of carbamic acids have shown promise as inhibitors of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies have indicated that the compound can bind effectively to target enzymes, potentially altering their activity.
  • Structural Analogies : Its structural resemblance to known pharmacophores allows it to mimic or inhibit biological pathways effectively.

Case Study 1: Enzyme Inhibition

A study conducted by Hale et al. (2004) explored the enzyme inhibition potential of carbamate derivatives. The findings suggested that certain structural modifications could enhance binding affinity and inhibition potency against specific enzymes involved in metabolic pathways .

Case Study 2: Antimicrobial Properties

In another investigation, a series of carbamate derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects against Gram-positive bacteria, supporting the hypothesis that this compound may possess similar properties .

Data Tables

PropertyValue
Molecular FormulaC27H39NO4
Molecular Weight441.603 g/mol
Density1.091 g/cm³
Boiling Point624.7°C
Flash Point331.6°C
Biological ActivityObserved Effect
AntimicrobialModerate to High
Enzyme InhibitionSignificant (ACC)

Q & A

Q. Key Parameters :

  • Solvent polarity (e.g., CH₂Cl₂ for sulfonylation ).
  • Temperature control during stereoselective steps .
  • Stoichiometry of coupling agents to minimize by-products .

Basic: How can researchers characterize the structural identity and purity of this compound?

Methodological Answer:

  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
  • NMR Spectroscopy : Compare peaks to reference standards (e.g., tert-butyl carbamate protons at δ 1.4 ppm ).
  • Mass Spectrometry (MS) : Confirm molecular weight (C₂₉H₄₁NO₅, MW: 483.65) via high-resolution MS .

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